molecular formula C15H24N2O B8496714 4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine

4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine

Cat. No. B8496714
M. Wt: 248.36 g/mol
InChI Key: IHIRHPJPORIVPB-UHFFFAOYSA-N
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Patent
US05760035

Procedure details

A mixture of 4-aminomethylpiperidine (3.58 g) and 4'-chloroacetophenone (4.85 g) in toluene (100 ml) was boiled under reflux with a catalytic amount of p-toluenesulphonic acid for 5 hours, removing the water formed by means of a Dean and Stark apparatus, to give a solution. The solution was cooled and 2-bromoethyl 4-methylphenyl ether (6.68 g) was added, followed by triethylamine (4.4 ml). This mixture was boiled under reflux for 6 hours then evaporated to dryness. 6M Hydrochloric acid (50 ml) was added to the residue and the mixture heated on a steam bath for 16 hours. The mixture was evaporated to near dryness, water (50 ml) was added and the mixture was washed with ether. The aqueous layer was basified with 2M sodium hydroxide solution and extracted with dichloromethane to give 4-aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine as an oil. The oil was cooled in ice and 98% formic acid (5.0 ml) and formaldehyde (5.0 ml, 38% aqueous solution) were added. The mixture was heated on a steam bath for 4 hours then evaporated to near dryness and the residue treated with 2M hydrochloric acid (50 ml). The solution obtained was washed with dichloromethane, basified with 2M sodium hydroxide solution and extracted with dichloromethane to give an oil which was distilled at 150° C. at 0.13 mbar. This distillate was dissolved in ether and the solution acidified with ethereal hydrogen chloride. The precipitate was collected by filtration, washed with ether and recrystallised from absolute ethanol to give 4-dimethylaminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine dihydrochloride, m.p. 278°-280° C.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.68 g
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.ClC1C=CC(C(=O)C)=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:30][C:31]1[CH:36]=[CH:35][C:34]([O:37][CH2:38][CH2:39]Br)=[CH:33][CH:32]=1>C1(C)C=CC=CC=1.C(N(CC)CC)C>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([CH2:39][CH2:38][O:37][C:34]2[CH:35]=[CH:36][C:31]([CH3:30])=[CH:32][CH:33]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
4.85 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
6.68 g
Type
reactant
Smiles
CC1=CC=C(C=C1)OCCBr
Step Four
Name
Quantity
4.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing the water
CUSTOM
Type
CUSTOM
Details
formed by means of a Dean and Stark apparatus
CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
ADDITION
Type
ADDITION
Details
6M Hydrochloric acid (50 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCOC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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